6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBCPTCMKUTIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Efficiency
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Cu(OAc)₂-mediated | 74 | >95% | High regioselectivity for C3-iodo |
| TBHP/I₂ oxidative | 68 | 92% | Metal-free, scalable |
The copper-catalyzed route offers superior yields but necessitates transition-metal removal during workup. The oxidative method, while less efficient, avoids metal contamination, making it preferable for pharmaceutical applications.
Substrate Scope and Limitations
-
Chloro Substituent Position: 6-Chloro derivatives require pre-functionalized 2-amino-6-chloropyridine, limiting substrate flexibility.
-
Iodination Selectivity: Electron-rich positions (C3) favor electrophilic attack, but steric hindrance from the phenyl group at C2 may reduce reactivity.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions. For instance, it can undergo substitution reactions where chlorine or iodine can be replaced with other functional groups, facilitating the development of new compounds with tailored properties .
The biological applications of 6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine are particularly noteworthy:
- Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit antibacterial activity. For example, compounds with similar structures have been tested against various bacterial strains and have demonstrated significant inhibitory effects .
- Anticancer Potential : Research indicates that imidazo[1,2-a]pyridines may possess anticancer properties. The mechanism involves interaction with specific biological targets that are crucial for cancer cell proliferation. Case studies have reported on the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models .
Pharmaceutical Applications
The compound is under investigation for its potential use in drug development:
- Cholinesterase Inhibition : Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. For example, certain derivatives exhibited IC50 values indicating strong inhibition of these enzymes, making them candidates for further development as therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 79 | |
| BChE Inhibition | Butyrylcholinesterase | 65 | |
| Antibacterial Activity | Various Strains | Varies |
Table 2: Synthetic Routes for this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Substitution Reaction | Chlorine/Iodine replaced with functional groups | Varies |
| Oxidation Reaction | Formation of different derivatives | Varies |
| Coupling Reaction | Formation of complex molecules | Varies |
Case Studies
Case Study 1: Anticancer Activity
In a study involving a series of imidazo[1,2-a]pyridine derivatives, researchers found that certain compounds showed promising anticancer activity against breast cancer cell lines. The study utilized both in vitro assays and molecular docking to elucidate the mechanisms involved in cell apoptosis induced by these compounds.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of this compound derivatives. The results indicated that modifications at specific positions significantly enhanced inhibitory potency against AChE and BChE enzymes, suggesting potential therapeutic applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:
Key Observations :
- Positional Isomerism : Iodine at position 3 vs. 8 (as in ) alters electronic distribution, impacting reactivity and interaction with biological targets.
- Substituent Influence : Phenyl groups at position 2 contribute to π-stacking interactions, while chloro at position 6 enhances electrophilicity .
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy : The target compound’s ¹H NMR () shows deshielding effects from the iodo group, distinct from chloro- or methyl-substituted analogs. For example, 3m (6-chloro-2-(4-chlorophenyl)) exhibits a singlet at δ 7.76 ppm for the imidazo proton, whereas iodinated derivatives display downfield shifts due to iodine’s electronegativity .
- Solubility : The iodo group reduces aqueous solubility compared to polar derivatives like 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate, which is slightly water-soluble due to its carboxylic acid group .
Challenges and Limitations
- Synthetic Complexity : Iodination at position 3 requires precise conditions to avoid byproducts, unlike simpler chloro or methyl substitutions.
- Stability : Heavy halogens like iodine may increase susceptibility to photodegradation compared to lighter analogs.
Biological Activity
Overview
6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by chlorine and iodine substituents, contributes to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly regarding its antimicrobial and anticancer properties.
- Molecular Formula : C13H8ClIN2
- Melting Point : 173–175 °C
- Synthesis : Typically involves halogenation of 2-phenylimidazo[1,2-a]pyridine under controlled conditions to introduce chlorine and iodine atoms at specific positions .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds are believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- Mechanism of Action : The compound interacts with microtubules, modulating their assembly and disrupting normal cell division processes. This leads to cell cycle arrest and apoptosis in cancer cells .
- Cell Lines Tested : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .
Study 1: Antimycobacterial Activity
A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in inhibiting mycobacterial growth. The results indicated that specific structural modifications could enhance activity against resistant strains .
Study 2: In Vitro Evaluation Against Cancer Cell Lines
In vitro evaluations demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with tubulin .
The biological activity of this compound can be summarized as follows:
- Target Interaction : Primarily targets microtubules in cancer cells.
- Disruption of Cell Division : Alters microtubule dynamics leading to cell cycle arrest.
- Induction of Apoptosis : Triggers programmed cell death through mitochondrial pathways .
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimized synthetic routes for 6-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as a mediator under mild conditions (room temperature, 12–24 hours). This method avoids harsh reagents and achieves moderate to high yields (65–85%) by promoting C–H functionalization at the C3 position of the imidazo[1,2-a]pyridine core . Alternative routes include elemental iodine-catalyzed cyclization of 2-phenoxyacetophenone derivatives, followed by column chromatography purification . Key variables affecting yield include solvent choice (e.g., DMF vs. methanol), stoichiometry of iodine, and reaction time.
Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?
Methodological Answer:
1H NMR spectroscopy (e.g., 400 MHz in DMSO-d6) confirms regioselective iodination at C3, with distinct aromatic proton signals (δ 7.2–8.5 ppm) and absence of byproducts (Figure S23 in ). Mass spectrometry (ESI-MS) validates molecular weight (347.37 g/mol) and isotopic patterns consistent with chlorine and iodine . For crystalline derivatives, single-crystal X-ray diffraction resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state properties .
Advanced: What strategies enable regioselective functionalization at the C3 position for derivatization?
Methodological Answer:
The C3-iodo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). For Friedel-Crafts acylation, Lewis acids like AlCl3 catalyze acetyl group introduction at C3 without disrupting the chloro or phenyl substituents. Optimized conditions (anhydrous DCM, 0°C to RT) minimize side reactions and achieve >90% conversion . Competing reactivity at the C2 phenyl group can be suppressed using sterically hindered acylating agents.
Advanced: How does this compound exhibit biological activity, and what mechanistic insights exist?
Methodological Answer:
Derivatives of imidazo[1,2-a]pyridines, including halogenated variants, show anti-inflammatory and anti-fibrotic activity by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models. The chloro and iodo substituents enhance lipophilicity, improving membrane permeability and target engagement (e.g., kinase inhibition) . Structure-activity relationship (SAR) studies suggest that the C3-iodo group is critical for binding to ATP pockets in kinase domains.
Advanced: What photophysical properties arise from structural modifications, and how are they studied?
Methodological Answer:
Substitution with electron-withdrawing groups (e.g., cyano) induces polymorph-dependent luminescence via excited-state intramolecular proton transfer (ESIPT). For example, crystalline polymorphs of cyano-substituted analogues emit yellow, orange, or red light (λem = 550–650 nm), characterized by time-resolved fluorescence spectroscopy and DFT calculations . The chloro and iodo groups quench fluorescence but stabilize triplet states, enabling potential applications in OLEDs or sensors.
Advanced: How do intermolecular interactions (e.g., π-stacking) influence crystallinity and solubility?
Methodological Answer:
Single-crystal X-ray analysis reveals that the phenyl group at C2 participates in C–H⋯π interactions , while the iodo substituent engages in halogen bonding. These interactions promote dense crystal packing, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) . Co-crystallization with PEG-based polymers disrupts π-stacking, improving bioavailability for in vivo studies.
Data Contradiction: How to resolve discrepancies in reported synthetic yields across studies?
Methodological Answer:
Yield variations (e.g., 65% vs. 85% for iodination) often stem from differences in reaction scale, purity of starting materials, or workup procedures . For instance, ultrasound-assisted methods reduce side reactions compared to conventional heating . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., TBHP concentration, ultrasound frequency) and validate reproducibility across labs.
Advanced: What computational methods support the design of derivatives with tailored properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on HOMO-LUMO gaps and redox potentials. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinases), guiding the design of derivatives with enhanced affinity . For photophysical studies, TD-DFT correlates computed excited-state geometries with observed emission spectra .
Advanced: How to address challenges in purifying halogenated imidazo[1,2-a]pyridines?
Methodological Answer:
Halogenated derivatives often require two-step purification : (1) silica gel chromatography (hexane/EtOAc gradient) to remove polar impurities, followed by (2) recrystallization from ethanol/water to eliminate residual iodine or chloride salts. HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves regioisomers, with retention times validated against NMR-pure standards .
Advanced: What safety and handling protocols are critical for iodinated derivatives?
Methodological Answer:
The iodo substituent increases photosensitivity and thermal instability . Storage under argon at –20°C prevents degradation. Handling requires PPE (gloves, goggles) due to potential thyroid toxicity. Waste disposal must adhere to halogenated compound protocols, with neutralization via sodium thiosulfate before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
